molecular formula C7H12N2O2 B2929113 (4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one CAS No. 1909294-56-9

(4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one

Cat. No. B2929113
CAS RN: 1909294-56-9
M. Wt: 156.185
InChI Key: RPIGKXDVVZPVFB-NTSWFWBYSA-N
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Description

(4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one, also known as HPO, is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. HPO is a bicyclic compound that contains both a pyridine and an oxazinone ring system, which makes it an interesting target for chemical synthesis and biological evaluation.

Scientific Research Applications

Synthesis and Chemical Properties

(4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one and its derivatives have been extensively studied in the field of organic chemistry, particularly in synthesis. Kumar et al. (2011) describe a one-pot synthesis method for creating derivatives of hexahydro-2H-pyrido[3,2-b][1,4]oxazine, showcasing the versatility and efficiency of producing these compounds (Kumar et al., 2011). Cho et al. (2003) also highlight a one-pot synthesis approach for pyrido[2,3-b][1,4]oxazin-2-ones, emphasizing the ease and yield of this method (Cho et al., 2003).

Conformational Studies

Research into the conformational properties of these compounds is another significant aspect. Cahill and Crabb (1972) conducted proton magnetic resonance studies to understand the configurations and conformations of substituted hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-ones (Cahill & Crabb, 1972). Their work provides insights into the molecular geometry of these compounds, which is crucial for their potential applications in various fields.

Potential Medicinal Chemistry Applications

The derivatives of (4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one show promise in medicinal chemistry. Slowinski et al. (2013) mention the synthesis of 2-substituted 4H-pyrido[1,3]oxazin-4-ones via intramolecular O-arylation, highlighting their potential in developing new pharmaceutical compounds (Slowinski et al., 2013).

Applications in Fluorescence and Luminescence

Yang et al. (2011) synthesized novel derivatives that exhibit significant fluorescence properties, indicating potential applications in materials science and bioimaging (Yang et al., 2011).

properties

IUPAC Name

(4aR,8aS)-1,4,4a,5,6,7,8,8a-octahydropyrido[3,4-d][1,3]oxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7-9-6-3-8-2-1-5(6)4-11-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIGKXDVVZPVFB-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1COC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@@H]1COC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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